3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPAZKLGJZYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the triethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-triethoxybenzaldehyde under suitable conditions to form the desired product.
Final coupling: The final step involves the coupling of the oxadiazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Case Studies :
- A study demonstrated that similar oxadiazole derivatives displayed percent growth inhibitions (PGIs) against multiple cancer cell lines such as SNB-19 and OVCAR-8, with PGIs reaching up to 86.61% in some cases .
- Another investigation reported that compounds with oxadiazole structures showed cytotoxic effects against glioblastoma cell lines, indicating potential for further development in cancer therapeutics .
Anti-Diabetic Effects
The anti-diabetic potential of oxadiazole derivatives is another area of active research:
- Mechanism : These compounds may enhance insulin sensitivity and reduce blood glucose levels through various pathways.
- Case Studies :
- In vivo studies using genetically modified models have shown that certain oxadiazole derivatives significantly lower glucose levels, suggesting their utility in managing diabetes .
- A study involving Drosophila melanogaster as a model for diabetes indicated that specific derivatives exhibited better anti-diabetic activity compared to others .
Other Pharmacological Activities
Beyond anticancer and anti-diabetic properties, oxadiazole derivatives have been explored for various other biological activities:
- Antimicrobial Activity : Research has indicated that these compounds possess antibacterial and antifungal properties. For example, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Certain oxadiazole compounds have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Summary Table of Biological Activities
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole derivatives | Induced apoptosis in cancer cells |
| Anti-diabetic | Specific oxadiazole derivatives | Reduced blood glucose levels |
| Antimicrobial | Various synthesized derivatives | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Selected oxadiazole compounds | Reduced inflammation markers |
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Substituents : LMM5/LMM11 incorporate sulfamoyl groups and heterocyclic (furan) or methoxyphenylmethyl substituents, unlike the triethoxyphenyl and 3-methylbenzamide groups in the target compound.
- Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the oxadiazole core’s versatility in targeting microbial enzymes .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (533871-82-8)
- Structure : Shares the 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl group but replaces the 3-methylbenzamide with a benzyl(ethyl)sulfamoyl-benzamide moiety.
- Impact of Substituents :
4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structure: Features a dihydroisoquinolinylsulfonyl group instead of 3-methylbenzamide. Functional Implications:
- The sulfonyl and isoquinoline groups may enhance interactions with charged residues in enzyme active sites, offering a divergent pharmacological profile .
Comparison with Non-Oxadiazole Analogs
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Lacks the oxadiazole ring and triethoxyphenyl group but retains the 3-methylbenzamide moiety.
Combretastatin Analogs (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Oxazol-5(4H)-One)
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 487.51 | ~3.2 | 8 | 1 |
| LMM5 | ~550 | ~4.5 | 9 | 2 |
| 533871-82-8 | 594.68 | ~5.0 | 10 | 1 |
| 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]-Benzamide | 381.85 | ~3.8 | 6 | 2 |
- Lipinski’s Rule Compliance : The target compound adheres to Lipinski’s criteria (MW < 500, logP < 5), unlike 533871-82-8, which exceeds logP thresholds, suggesting better drug-likeness for the target .
Biological Activity
The compound 3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 392.43 g/mol
The oxadiazole ring is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined against several pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.30 |
These values indicate a strong inhibitory effect on Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli .
Antifungal Activity
The compound also exhibited antifungal properties against various fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 0.83 |
| Aspergillus niger | 1.00 |
The antifungal activity suggests its potential application in treating fungal infections .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties against several cancer cell lines. The IC50 values for selected cancer cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (lung cancer) | 6.26 |
| NCI-H358 (lung cancer) | 6.48 |
| MRC-5 (normal lung fibroblast) | >20 |
These results indicate a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies revealed that the compound binds effectively to DNA gyrase, which is crucial for bacterial DNA replication.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production was observed in treated cancer cells, contributing to cytotoxicity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives including our compound. The results demonstrated that compounds with a similar structure exhibited enhanced antibacterial activity against resistant strains of bacteria .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of oxadiazole derivatives where our compound was included in the screening panel. It showed significant inhibition of cell proliferation in lung cancer cell lines with minimal effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
